9-Oxa-1-azaspiro[5.5]undecane hydrochloride
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Overview
Description
9-Oxa-1-azaspiro[5.5]undecane hydrochloride is a spirocyclic compound characterized by its unique structural features. Spirocyclic compounds are known for their combination of flexibility and limited degrees of freedom, making them valuable in medicinal chemistry . This compound has shown significant potential in various scientific research applications, particularly in the field of medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Oxa-1-azaspiro[5.5]undecane hydrochloride can be achieved through several methods. One notable approach involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step . Another approach involves the olefin metathesis reaction using a Grubbs catalyst, although this method is more complex and expensive .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the synthetic routes to ensure scalability and cost-effectiveness. The Prins cyclization reaction is favored for its simplicity and efficiency in introducing substituents .
Chemical Reactions Analysis
Types of Reactions: 9-Oxa-1-azaspiro[5.5]undecane hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve nucleophiles like amines and alcohols .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield ketones or aldehydes, while reduction reactions typically produce alcohols . Substitution reactions result in the formation of various substituted spirocyclic compounds .
Scientific Research Applications
9-Oxa-1-azaspiro[5.5]undecane hydrochloride has a wide range of scientific research applications. In medicinal chemistry, it has been studied for its potential as an antituberculosis agent . The compound has shown high activity against antibiotic-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis . Additionally, it has been explored as an inhibitor of soluble epoxide hydrolase and as an agonist of the free fatty acid receptor FFA1 . These properties make it a valuable compound for developing new therapeutic agents .
Mechanism of Action
The mechanism of action of 9-Oxa-1-azaspiro[5.5]undecane hydrochloride involves its interaction with specific molecular targets and pathways. For instance, as an antituberculosis agent, it inhibits the MmpL3 protein, a member of the MmpL family of transporters required for the survival of Mycobacterium tuberculosis . This inhibition disrupts the transport of essential molecules, leading to the bacterium’s death . The compound’s activity as an inhibitor of soluble epoxide hydrolase and an agonist of the free fatty acid receptor FFA1 involves similar interactions with these molecular targets .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 9-Oxa-1-azaspiro[5.5]undecane hydrochloride include other spirocyclic compounds with diverse biological activities . Examples include 9-(4-tert-butylbenzyl)-1-oxa-9-azaspiro[5.5]undecane, which has shown potent inhibitory activity against the MmpL3 protein of Mycobacterium tuberculosis .
Uniqueness: What sets
Properties
IUPAC Name |
9-oxa-1-azaspiro[5.5]undecane;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c1-2-6-10-9(3-1)4-7-11-8-5-9;/h10H,1-8H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWFOXRMCAVGLIB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC2(C1)CCOCC2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1896454-21-9 |
Source
|
Record name | 9-oxa-1-azaspiro[5.5]undecane hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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